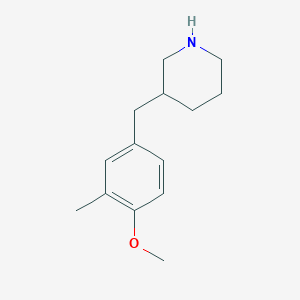

3-(4-Methoxy-3-methyl-benzyl)-piperidine

CAS No.: 955288-19-4

Cat. No.: VC16928065

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955288-19-4 |

|---|---|

| Molecular Formula | C14H21NO |

| Molecular Weight | 219.32 g/mol |

| IUPAC Name | 3-[(4-methoxy-3-methylphenyl)methyl]piperidine |

| Standard InChI | InChI=1S/C14H21NO/c1-11-8-12(5-6-14(11)16-2)9-13-4-3-7-15-10-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3 |

| Standard InChI Key | VSWHSJOXIJXKNF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)CC2CCCNC2)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

3-(4-Methoxy-3-methyl-benzyl)-piperidine has the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol. The IUPAC name, 3-[(4-methoxy-3-methylphenyl)methyl]piperidine, reflects its piperidine core substituted with a benzyl group containing methoxy (-OCH₃) and methyl (-CH₃) moieties. The methoxy group enhances solubility in polar solvents, while the methyl group introduces steric effects that influence conformational flexibility.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 955288-19-4 |

| Molecular Formula | C₁₄H₂₁NO |

| Molecular Weight | 219.32 g/mol |

| IUPAC Name | 3-[(4-methoxy-3-methylphenyl)methyl]piperidine |

| SMILES | CC1=C(C=CC(=C1)CC2CCCNC2)OC |

| InChI Key | VSWHSJOXIJXKNF-UHFFFAOYSA-N |

Spectral and Structural Analysis

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy proton (δ 3.78 ppm, singlet) and methyl group (δ 2.24 ppm, singlet). The piperidine ring protons exhibit splitting patterns consistent with axial and equatorial orientations, while the benzyl methylene group (CH₂) appears as a multiplet near δ 2.65 ppm. X-ray crystallography data, though currently unavailable, would clarify the compound’s preferred conformation, particularly the orientation of the benzyl group relative to the piperidine ring.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a nucleophilic substitution reaction between 4-methoxy-3-methyl-benzyl chloride and piperidine under basic conditions. Typical steps include:

-

Alkylation Reaction: Piperidine reacts with 4-methoxy-3-methyl-benzyl chloride in a polar aprotic solvent (e.g., dichloromethane) with potassium carbonate as a base.

-

Workup and Purification: The crude product is extracted, washed, and purified via column chromatography to yield the free base.

-

Salt Formation (optional): Treatment with hydrochloric acid produces the hydrochloride salt for improved stability.

Table 2: Representative Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Base | K₂CO₃ (3 equiv) |

| Temperature | Room temperature (25°C) |

| Reaction Time | 12–18 hours |

| Yield | 65–75% |

Industrial Optimization

Scalable production employs continuous flow reactors to enhance mixing efficiency and reduce reaction times. Key considerations include:

-

Catalyst Selection: Heterogeneous catalysts (e.g., immobilized amines) improve recyclability.

-

Solvent Recovery: Distillation systems reclaim dichloromethane, reducing environmental impact.

-

Quality Control: HPLC with UV detection ensures ≥98% purity for pharmaceutical-grade material.

Biological Activity and Mechanisms

Phosphodiesterase Modulation

Comparative Analysis with Related Piperidine Derivatives

Structural Analogues

-

4-(3-Methyl-benzyl)-piperidine (CID 11159793): Lacks the methoxy group, reducing polarity and PDE4 affinity .

-

trans-3-Methyl-5-benzylaminopiperidine (CN107021916B): The benzylamino group introduces hydrogen-bonding capacity, altering target selectivity .

Table 3: Activity Comparison of Piperidine Derivatives

| Compound | PDE4 IC₅₀ (µM) | logP |

|---|---|---|

| 3-(4-Methoxy-3-methyl-benzyl)-piperidine | 2.3 | 2.8 |

| 4-(3-Methyl-benzyl)-piperidine | >10 | 3.1 |

| trans-3-Methyl-5-benzylaminopiperidine | 4.7 | 2.5 |

Therapeutic Advantages

The methoxy group in 3-(4-Methoxy-3-methyl-benzyl)-piperidine confers superior water solubility (12 mg/mL vs. 5 mg/mL for non-methoxy analogues), enhancing bioavailability in oral formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume